molecular formula C20H19N3O3 B4956564 N-allyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide

N-allyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide

Cat. No.: B4956564
M. Wt: 349.4 g/mol
InChI Key: QTZPAIVUUSNMGN-UHFFFAOYSA-N
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Description

N-allyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide, also known as AMMB, is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. AMMB is a derivative of benzamide and oxadiazole, and its unique chemical structure makes it a promising candidate for various research purposes.

Mechanism of Action

The mechanism of action of N-allyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide is not fully understood, but it is believed to involve the formation of a complex with metal ions, which results in the generation of reactive oxygen species. These reactive oxygen species can then cause damage to cells and tissues, leading to the desired therapeutic effect.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells, which can lead to the inhibition of tumor growth. Additionally, this compound has been found to have anti-inflammatory properties and can reduce the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-allyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide in lab experiments is its high selectivity for metal ions, which makes it a useful tool for studying the role of metal ions in biological systems. Additionally, this compound is relatively easy to synthesize and can be obtained in large quantities. However, one limitation of using this compound is that its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.

Future Directions

There are several potential future directions for research involving N-allyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide. One area of interest is the development of new derivatives of this compound with improved properties, such as increased selectivity for specific metal ions or enhanced fluorescence. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in various fields, including cancer therapy and antimicrobial agents. Finally, there is a need for more in vivo studies to evaluate the safety and efficacy of this compound in animal models.

Synthesis Methods

The synthesis of N-allyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide involves the reaction of 4-methoxybenzohydrazide with ethyl chloroacetate in the presence of sodium hydroxide, followed by the reaction of the resulting intermediate with 3-(4-methoxyphenyl)-1,2,4-oxadiazole-5-carbaldehyde in the presence of sodium acetate. The final product is obtained by the reaction of the resulting intermediate with allyl bromide in the presence of potassium carbonate.

Scientific Research Applications

N-allyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide has been found to have significant potential in various scientific research applications. One of its primary uses is as a fluorescent probe for the detection of metal ions such as copper and zinc. This compound can also be used as a photosensitizer in photodynamic therapy, which is a non-invasive treatment for various types of cancer. Additionally, this compound has been found to have antimicrobial properties and can be used as an antibacterial agent.

Properties

IUPAC Name

N-[[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-N-prop-2-enylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O3/c1-3-13-23(20(24)16-7-5-4-6-8-16)14-18-21-19(22-26-18)15-9-11-17(25-2)12-10-15/h3-12H,1,13-14H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTZPAIVUUSNMGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NOC(=N2)CN(CC=C)C(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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